molecular formula C17H10Cl2INO2 B6067712 N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide

N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide

Cat. No.: B6067712
M. Wt: 458.1 g/mol
InChI Key: DMPIKZJXXPEGHL-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of both chloro and iodo substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Substituents: The chloro and iodo substituents can be introduced through halogenation reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while iodination can be performed using iodine and a suitable oxidizing agent.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the furan-2-carboxylic acid derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and iodo substituents on the phenyl rings can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives. Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

Major Products

    Substitution Reactions: Products include derivatives with different substituents on the phenyl rings.

    Oxidation Reactions: Products include furan-2,3-dione derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and iodo substituents can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide
  • N-(4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide
  • N-(2-chloro-4-iodophenyl)-5-phenylfuran-2-carboxamide

Uniqueness

N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide is unique due to the specific combination of chloro and iodo substituents on the phenyl rings

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2INO2/c18-11-3-1-2-10(8-11)15-6-7-16(23-15)17(22)21-14-5-4-12(20)9-13(14)19/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPIKZJXXPEGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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